molecular formula C6H6N2OS B1309577 Imidazo[2,1-b]thiazol-6-ylmethanol CAS No. 349480-74-6

Imidazo[2,1-b]thiazol-6-ylmethanol

Cat. No.: B1309577
CAS No.: 349480-74-6
M. Wt: 154.19 g/mol
InChI Key: GBUTVPCKMACQMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Nomenclature

This compound is systematically named according to International Union of Pure and Applied Chemistry nomenclature conventions, reflecting its structural composition as a fused bicyclic system with a hydroxymethyl substituent. The compound exists as a white crystalline solid under standard conditions, demonstrating solubility in organic solvents such as ethanol and dichloromethane. The presence of both nitrogen and sulfur heteroatoms within the bicyclic framework contributes significantly to its chemical reactivity and potential for forming coordination complexes with metal ions.

The Chemical Abstracts Service registry number 349480-74-6 provides unambiguous identification for this compound in chemical databases and literature. Alternative nomenclature includes the systematic name {imidazo[2,1-b]thiazol-6-yl}methanol, which explicitly identifies the attachment point of the hydroxymethyl group at the 6-position of the thiazole ring. The compound is also referenced by its Molecular Design Limited number MFCD07368518, facilitating identification in commercial chemical catalogs.

Table 1: Physical and Chemical Properties of this compound

Property Value Reference
Chemical Abstracts Service Number 349480-74-6
Molecular Formula C6H6N2OS
Molecular Weight 154.19 g/mol
Melting Point 154°C
Density (Predicted) 1.55 ± 0.1 g/cm³
Refractive Index 1.759
pKa (Predicted) 13.45 ± 0.10
InChI Key SMILES: OCC1=CN=C2SC=CN21

The structural architecture of this compound features a planar bicyclic system resulting from the fusion of an imidazole ring to a thiazole ring through a shared nitrogen-carbon bond. This fusion creates a rigid framework that contributes to the compound's stability and defines its electronic properties. The hydroxymethyl group at the 6-position introduces a hydrogen bond donor capability, which significantly influences the compound's interactions with biological targets and affects its pharmacokinetic properties.

Historical Development in Heterocyclic Chemistry

The development of imidazothiazole chemistry can be traced back to fundamental advances in heterocyclic synthesis, particularly the establishment of efficient methods for constructing fused ring systems containing multiple heteroatoms. The imidazole component of these structures has deep historical roots, with imidazole itself first reported in 1858 by Heinrich Debus, who demonstrated the condensation of glyoxal, formaldehyde, and ammonia to form the parent heterocycle. This foundational work established the groundwork for subsequent developments in imidazole chemistry and its incorporation into more complex molecular frameworks.

The thiazole component represents another significant milestone in heterocyclic chemistry, with its synthesis methodology developed through the pioneering work of Arthur Rudolf Hantzsch in the late 19th century. The Hantzsch thiazole synthesis, which involves the reaction between thioamides and α-haloketones, provided a reliable method for constructing thiazole rings and remains a fundamental transformation in modern synthetic chemistry. This methodology directly influenced the development of synthetic approaches to imidazothiazole derivatives, including this compound.

The synthesis of imidazothiazole derivatives gained momentum in the latter half of the 20th century as researchers recognized their potential biological activities. Early synthetic approaches focused on the cyclization of appropriately substituted precursors, with 2-aminothiazoles and halogenoketones serving as key starting materials. The development of improved synthetic methodologies has enabled the preparation of diverse imidazothiazole derivatives, including the specific 6-hydroxymethyl substituted variant that represents the focus of this analysis.

Position Within Imidazo-Thiazole Structural Frameworks

This compound occupies a distinctive position within the broader class of imidazothiazole compounds, which are characterized as bicyclic heterocycles containing three heteroatoms: two nitrogen atoms and one sulfur atom. The specific [2,1-b] fusion pattern distinguishes this structural type from alternative fusion modes, such as [1,2-a] or [1,5-a] patterns, each of which confers different electronic and steric properties to the resulting molecules.

The hydroxymethyl substituent at the 6-position represents a critical structural feature that differentiates this compound from the parent imidazo[2,1-b]thiazole scaffold. This functional group introduces additional possibilities for derivatization and provides a site for potential conjugation with other molecular entities, expanding the utility of this compound in medicinal chemistry applications. The positioning of the hydroxymethyl group specifically at the 6-position of the thiazole ring places it in a sterically accessible location while maintaining the overall planarity of the bicyclic system.

Table 2: Structural Comparison of Related Imidazothiazole Compounds

Compound Substitution Pattern Molecular Weight Biological Activity Reference
Imidazo[2,1-b]thiazole Unsubstituted 124.16 g/mol Parent scaffold
This compound 6-Hydroxymethyl 154.19 g/mol Multiple activities
2-Hydroxymethyl-6-p-tolyl-imidazo[2,1-b]thiazole 2-Hydroxymethyl, 6-p-tolyl 244.31 g/mol Research compound
3-Hydroxymethyl-6-(2-nitrophenyl)imidazo[2,1-b]thiazole 3-Hydroxymethyl, 6-nitrophenyl 275.28 g/mol Research compound

Within the context of medicinal chemistry, this compound serves as a versatile intermediate for the development of bioactive compounds targeting various therapeutic areas. The compound has demonstrated significant potential in hepatitis C virus research, where derivatives based on the imidazo[2,1-b]thiazole scaffold have shown inhibitory activity against the hepatitis C virus nonstructural protein 4B. Additionally, the structural framework has been explored for anticancer applications, with studies indicating that imidazothiazole derivatives can act through multiple mechanisms including kinase inhibition and tubulin polymerization inhibition.

The carbonic anhydrase inhibitory activity of imidazo[2,1-b]thiazole derivatives, including sulfonyl piperazine conjugates derived from related scaffolds, demonstrates the versatility of this structural framework in enzyme inhibition. These findings position this compound as a valuable starting point for the development of selective enzyme inhibitors with potential therapeutic applications in various disease states.

Properties

IUPAC Name

imidazo[2,1-b][1,3]thiazol-6-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2OS/c9-4-5-3-8-1-2-10-6(8)7-5/h1-3,9H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBUTVPCKMACQMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=NC(=CN21)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80406900
Record name imidazo[2,1-b]thiazol-6-ylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80406900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

349480-74-6
Record name imidazo[2,1-b]thiazol-6-ylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80406900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Imidazo[2,1-b]thiazol-6-ylmethanol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiazole with α-haloketones under basic conditions, leading to the formation of the imidazo[2,1-b]thiazole core. The hydroxymethyl group can then be introduced via a subsequent reaction with formaldehyde or other suitable reagents.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be optimized using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of microwave irradiation and green chemistry principles, such as employing biodegradable solvents like polyethylene glycol, can further enhance the efficiency and sustainability of the production process .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: Nucleophilic substitution reactions can occur at the hydroxymethyl group, leading to the formation of ethers, esters, or other functionalized derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and alcohols can be employed under basic or acidic conditions.

Major Products Formed:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Ethers, esters, and other functionalized derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Compounds
Imidazo[2,1-b]thiazol-6-ylmethanol serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its structure allows for modifications that can lead to the development of new materials with specific electronic or optical properties. The compound can be synthesized through various methods, including the cyclization of 2-aminothiazole with α-haloketones under basic conditions, followed by the introduction of the hydroxymethyl group through reactions with formaldehyde or other reagents.

Biological Research

Enzyme Inhibition Studies
In biological contexts, this compound has been studied for its interactions with several enzymes, particularly cytochrome P450 enzymes involved in drug metabolism. These interactions are significant for understanding the compound's potential as an enzyme inhibitor and receptor modulator.

Antiviral Activity
Recent studies have investigated derivatives of this compound for their antiviral properties. For instance, compounds based on this scaffold have shown inhibitory activity against parvovirus B19 in cellular systems, indicating their potential as antiviral agents. The mechanism of action appears to be sensitive to structural variations within the compound .

Cytotoxic Effects in Cancer Research
this compound has demonstrated cytotoxic effects against various cancer cell lines, including colorectal adenocarcinoma (HT-29), lung carcinoma (A-549), and breast adenocarcinoma (MCF-7). These effects are primarily mediated through apoptosis, suggesting its potential use in cancer therapeutics.

Industrial Applications

Material Development
In industrial settings, this compound is utilized in developing new materials with tailored properties. Its ability to form complex structures makes it valuable in creating advanced materials for electronics and optics. Continuous flow reactors and microwave-assisted synthesis methods have been explored to optimize production processes while adhering to green chemistry principles.

Case Study 1: Antiviral Activity Assessment

In a recent study, researchers synthesized a series of 3-(imidazo[2,1-b]thiazol-6-yl)-2H-chromen-2-one derivatives and evaluated their antiviral activity against parvovirus B19. The results indicated that certain derivatives exhibited significant inhibition of viral replication and improved cell viability in relevant cellular models. This highlights the potential of this compound derivatives as therapeutic agents against viral infections .

Case Study 2: Cancer Therapeutics

Another investigation focused on the cytotoxic effects of this compound on various cancer cell lines. The study found that the compound induced apoptosis in these cells at specific concentrations while showing minimal toxicity at lower doses. This duality suggests a therapeutic window that could be exploited for cancer treatment strategies.

Mechanism of Action

The mechanism of action of Imidazo[2,1-b]thiazol-6-ylmethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the modulation of immune responses .

Comparison with Similar Compounds

Substituent Variations on the Imidazo-Thiazole Core

The hydroxymethyl group at position 6 distinguishes Imidazo[2,1-b]thiazol-6-ylmethanol from analogs with alternative substituents. Key comparisons include:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications Reference
This compound C$6$H$6$N$_2$OS 154.19 -CH$_2$OH at position 6 Intermediate for bioactive molecules
1-(2-Methylimidazo[2,1-b]thiazol-6-yl)methanamine C$7$H$9$N$_3$S 167.23 -CH$2$NH$2$ and -CH$_3$ at position 2 Enhanced amine reactivity for coupling
2-Methyl-6-phenylimidazo[2,1-b]thiazole C${12}$H${10}$N$_2$S 214.29 -CH$3$ at position 2, -C$6$H$_5$ at position 6 Lipophilic, used in fluorescence studies
[2-Methyl-6-(isopropyl)imidazo[2,1-b][1,3,4]thiadiazol-5-yl]methanol C$9$H${12}$N$_4$OS 248.29 Thiadiazole ring, -CH$_2$OH at position 5 Higher thermal stability, antitumor activity

Key Observations :

  • The hydroxymethyl group enhances hydrophilicity compared to phenyl or methyl substituents .
  • Substitution with amines (e.g., -CH$2$NH$2$) introduces nucleophilic sites for further functionalization .

Heterocyclic System Modifications

Replacing the thiazole ring with thiadiazole or altering ring positions significantly impacts chemical behavior:

Compound Name Core Structure Substituents Biological Activity Reference
This compound Imidazo-thiazole -CH$_2$OH at position 6 Antibacterial lead compound
(2,3-Dimethyl-6-(trifluoromethyl)imidazo[2,1-b]thiazol-5-yl)methanol Imidazo-thiazole -CF$3$ at position 6, -CH$2$OH at position 5 Enhanced metabolic stability
10-(2-Phenyl-imidazo[2,1-b][1,3,4]thiadiazol-6-yl)-10H-phenothiazine Imidazo-thiadiazole-phenothiazine -C$6$H$5$ at position 2 Antipsychotic activity

Key Observations :

  • Thiadiazole-containing analogs exhibit broader-spectrum biological activities due to increased electron-withdrawing effects .
  • Trifluoromethyl (-CF$_3$) groups improve metabolic stability and membrane permeability .

Functional Group Comparisons

The hydroxymethyl group’s role in reactivity and binding is contrasted with other functional moieties:

Compound Name Functional Group Key Reactivity/Binding Features Reference
This compound -CH$_2$OH Hydrogen-bond donor, enhances solubility
3-Imidazo[2,1-b]thiazol-6-yl-aniline -NH$_2$ Electrophilic substitution site
Imidazo[2,1-b]thiazole-6-carboxylic acid ethyl ester -COOEt Ester hydrolysis for prodrug strategies

Key Observations :

  • Hydroxymethyl derivatives are preferred in prodrug design due to ease of esterification .
  • Aniline derivatives (-NH$_2$) enable conjugation with carboxylic acids or aldehydes .

Key Observations :

  • Knoevenagel reactions are versatile for introducing aldehydes into the imidazo-thiazole system .
  • Magnetic nanoparticle catalysts (e.g., Fe$3$O$4$@FU NPs) improve recyclability and efficiency .

Biological Activity

Imidazo[2,1-b]thiazol-6-ylmethanol is a compound of increasing interest in medicinal chemistry due to its diverse biological activities, including antiviral, anticancer, and antimicrobial properties. This article reviews the significant findings related to its biological activity, synthesizing data from various studies and highlighting key case studies and research outcomes.

Chemical Structure and Synthesis

Imidazo[2,1-b]thiazole derivatives are characterized by a fused ring system that contributes to their biological activity. The synthesis of these compounds often involves multi-step reactions starting from thiazole derivatives and imidazole precursors. For instance, the synthesis of 3-(Imidazo[2,1-b]thiazol-6-yl)-2H-chromen-2-one derivatives has been reported to yield compounds with promising biological profiles .

Antiviral Activity

Research indicates that imidazo[2,1-b]thiazole derivatives exhibit significant antiviral properties. A study demonstrated that certain derivatives inhibited viral replication in cell lines such as UT7/EpoS1 and primary erythroid progenitor cells (EPCs). Specifically, compounds showed selective reductions in both cell viability and viral replication depending on their structural modifications .

CompoundCell LineIC50 (µM)Activity
1aUT7/EpoS123.97Antiviral
7EPCs22.80Antiviral
6EPCs>100No activity

Anticancer Activity

Imidazo[2,1-b]thiazole derivatives have also been evaluated for their anticancer potential. A study focusing on MCF-7 breast cancer cells revealed several compounds with varying degrees of antiproliferative activity. Compounds with IC50 values ranging from 8.38 µM to 82.55 µM were identified, indicating moderate to potent anticancer effects. Notably, one compound exhibited an IC50 of 8.38 µM, showcasing its potential as a lead compound for further development .

Compound IDIC50 (µM)Activity Level
6i8.38High
6b11.50Moderate
6c43.10Low

Antimicrobial Activity

The antimicrobial properties of imidazo[2,1-b]thiazole derivatives have been extensively studied. For example, certain derivatives demonstrated significant activity against Mycobacterium tuberculosis with IC50 values as low as 2.32 µM, indicating strong potential for development as antitubercular agents .

Case Studies

  • Antiviral Efficacy Against Coxsackie B4 Virus : One study reported that specific imidazo[2,1-b]thiazole derivatives showed effective inhibition of Coxsackie B4 virus in vitro, highlighting their potential as antiviral agents against enteroviruses .
  • Anticancer Activity in MCF-7 Cells : A detailed structure-activity relationship (SAR) analysis revealed that modifications to the imidazo[2,1-b]thiazole core significantly influenced anticancer efficacy in MCF-7 cells, suggesting that targeted structural changes could enhance therapeutic outcomes .
  • Antimycobacterial Properties : Another investigation into the antitubercular activity of imidazo[2,1-b]thiazoles found that specific substitutions on the thiazole ring enhanced potency against Mycobacterium tuberculosis while maintaining low cytotoxicity towards human cell lines .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Imidazo[2,1-b]thiazol-6-ylmethanol, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via nucleophilic substitution reactions using sodium salts of intermediates (e.g., sodium phthalate) under controlled conditions. For example, substituting bromine atoms in precursors like 2-bromo-6-(4-bromophenyl)imidazo[2,1-b][1,3,4]thiadiazole with hydroxyl or methoxy groups requires anhydrous conditions and inert atmospheres to avoid hydrolysis . Alternatively, solvent-free Friedel-Crafts acylation using Eaton's reagent (P₂O₅/MeSO₃H) enables efficient cyclization with yields of 90–96% . Key factors include temperature control (room temperature to 80°C), reaction time (2–24 hours), and substituent electronic effects (electron-donating groups enhance yields) .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Methodology : Combine elemental analysis (C, H, N, S content) with IR spectroscopy to confirm functional groups (e.g., -OH stretch at ~3200–3600 cm⁻¹ for methanol substituents) . Thin-layer chromatography (TLC) on silica gel (e.g., Silufol 254 UV) monitors reaction progress, while ¹H/¹³C NMR resolves aromatic protons (δ 6.8–8.2 ppm) and methylene/methanol groups (δ 3.5–5.0 ppm) . HPLC (>95% purity) ensures product homogeneity .

Q. What preliminary biological activities have been reported for this compound?

  • Methodology : Screen for enzyme inhibition (e.g., 15-lipoxygenase, acetylcholinesterase) using fluorometric or colorimetric assays. For anticancer activity, employ the NCI-60 cell line panel for in vitro cytotoxicity (IC₅₀ values) . Derivatives like N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-methoxybenzamide show anti-diabetic and anti-inflammatory potential via sirtuin modulation, validated through α-glucosidase inhibition assays and molecular docking .

Advanced Research Questions

Q. How do substituents at the 2- and 6-positions of the imidazo[2,1-b]thiazole scaffold affect bioactivity and binding kinetics?

  • Methodology : Compare derivatives with electron-withdrawing (e.g., -NO₂, -CF₃) vs. electron-donating (e.g., -OCH₃, -CH₃) groups. For example, 6-thienyl derivatives inhibit mitochondrial NADH dehydrogenase (Ki = 0.8 µM) more effectively than phenyl analogues (Ki = 2.3 µM) due to enhanced π-π stacking . Use structure-activity relationship (SAR) studies with molecular dynamics simulations (e.g., AutoDock Vina) to predict binding affinities to targets like Fer kinase .

Q. What strategies resolve contradictions in reported enzymatic inhibition data for imidazo[2,1-b]thiazole derivatives?

  • Methodology : Replicate assays under standardized conditions (pH, temperature, substrate concentration). For instance, discrepancies in 15-lipoxygenase inhibition (IC₅₀ ranging from 1–50 µM) may arise from enzyme source variations (soybean vs. human recombinant) or assay interference by reducing agents . Validate results with isothermal titration calorimetry (ITC) to measure binding thermodynamics directly .

Q. How can reaction efficiency be optimized for large-scale synthesis without compromising regioselectivity?

  • Methodology : Employ microwave-assisted synthesis to reduce reaction times (e.g., from 24 hours to <1 hour) while maintaining yields >85% . Use Eaton's reagent in solvent-free conditions to minimize byproducts and enhance atom economy (>90% conversion) . For regioselective functionalization, leverage directing groups (e.g., -COOH at position 5) to direct C–H activation at position 6 .

Q. What in silico tools are recommended for predicting metabolic stability of imidazo[2,1-b]thiazole derivatives?

  • Methodology : Use SwissADME to calculate physicochemical parameters (LogP, topological polar surface area) and CYP450 inhibition profiles . For metabolic hotspots, run Meteor Nexus simulations to identify likely oxidation sites (e.g., benzylic -CH₂OH in this compound) . Validate predictions with microsomal stability assays (human liver microsomes, t₁/₂ > 30 minutes desired) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.